molecular formula C10H9F6Si B3041674 [3,5-Bis(trifluoromethyl)phenyl]-dimethylsilicon CAS No. 33558-36-0

[3,5-Bis(trifluoromethyl)phenyl]-dimethylsilicon

Cat. No.: B3041674
CAS No.: 33558-36-0
M. Wt: 271.25 g/mol
InChI Key: HJQABLGRCWBCDT-UHFFFAOYSA-N
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Description

[3,5-Bis(trifluoromethyl)phenyl]-dimethylsilicon (CAS 33558-36-0) is an organosilicon compound with the molecular formula C₁₀H₁₀F₆Si and a molecular weight of 272.09 g/mol. It exists as a powder or liquid and is primarily used in medicinal chemistry, biomedicine, and pharmaceutical research due to its unique electronic and steric properties imparted by the trifluoromethyl (-CF₃) groups and silicon atom . The trifluoromethyl groups enhance electron-withdrawing effects, stabilizing the silicon-phenyl bond, while the dimethylsilicon moiety contributes to lipophilicity, influencing solubility and reactivity in organic solvents.

Properties

InChI

InChI=1S/C10H9F6Si/c1-17(2)8-4-6(9(11,12)13)3-7(5-8)10(14,15)16/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQABLGRCWBCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F6Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3,5-Bis(trifluoromethyl)phenylmagnesium Bromide

The synthesis begins with the generation of the Grignard reagent from 1-bromo-3,5-bis(trifluoromethyl)benzene. Magnesium turnings are activated in anhydrous tetrahydrofuran (THF) under nitrogen, followed by slow addition of the aryl bromide. The exothermic reaction requires careful temperature control (0–5°C) to prevent decomposition.

Critical Parameters :

  • Solvent: THF (distilled over sodium/benzophenone)
  • Magnesium-to-bromide ratio: 1.1:1 molar excess of Mg
  • Reaction time: 4–6 hours at reflux (65–70°C)

Quenching with Dimethyldichlorosilane

The freshly prepared Grignard reagent is then reacted with dimethyldichlorosilane (Me₂SiCl₂) in a stepwise manner:

$$
\text{ArMgBr} + \text{Me}2\text{SiCl}2 \rightarrow \text{ArSiMe}_2\text{Cl} + \text{MgBrCl}
$$

Subsequent hydrolysis with deoxygenated water yields the final dimethylsilane derivative:

$$
\text{ArSiMe}2\text{Cl} + \text{H}2\text{O} \rightarrow \text{ArSiMe}2\text{OH} \xrightarrow{\text{acid}} \text{ArSiMe}2\text{H}
$$

Optimization Data :

Parameter Value Source
Silane Equiv. 0.95 eq (prevents disilylation)
Quench Temperature −78°C → 25°C (gradual)
Yield 68–72%

Hydrosilylation of 3,5-Bis(trifluoromethyl)phenylacetylene

An alternative route employs hydrosilylation chemistry, leveraging platinum-based catalysts to couple dimethylsilane with fluorinated alkynes.

Reaction Mechanism

In the presence of Karstedt’s catalyst (Pt₂(dvs)₃), dimethylsilane adds across the triple bond of 3,5-bis(trifluoromethyl)phenylacetylene:

$$
\text{HC≡CAr} + \text{Me}2\text{SiH}2 \xrightarrow{\text{Pt}} \text{Me}_2\text{Si(H)–C≡CAr}
$$

Key Advantages :

  • Stereoselective synthesis (≥95% anti-Markovnikov addition)
  • Mild conditions (40–50°C, 12–24 hours)

Limitations and Modifications

While this method avoids pyrophoric Grignard reagents, it requires rigorous exclusion of oxygen. Substoichiometric catalyst loading (0.5–1 mol%) minimizes platinum-mediated side reactions. Recent studies suggest that B(C₆F₅)₃ as a co-catalyst enhances turnover frequency by 40%.

Reduction of Silicon Precursors

High-yielding reductions provide a third pathway, particularly for bench-stable intermediates.

DIBAL-H Reduction of Siloxanes

Bis[3,5-bis(trifluoromethyl)phenyl]siloxane undergoes selective reduction with diisobutylaluminum hydride (DIBAL-H) in toluene:

$$
\text{(Ar)}2\text{Si(O)}2 + 2\text{DIBAL-H} \rightarrow \text{(Ar)}2\text{SiH}2 + 2\text{DIBAL-O}
$$

Subsequent alkylation with methyl iodide affords the target compound:

$$
\text{(Ar)}2\text{SiH}2 + 2\text{CH}3\text{I} \rightarrow \text{(Ar)}2\text{SiMe}_2 + 2\text{HI}
$$

Process Metrics :

Step Conditions Yield
Siloxane reduction 25°C, 15 min, 5 eq DIBAL-H 72%
Methylation NaH/THF, 0°C → 25°C, 6h 85%

Comparative Analysis of Synthetic Routes

The table below evaluates the practicality of each method:

Method Yield (%) Scalability Safety Profile Cost (Relative)
Grignard 68–72 Pilot plant Moderate risk $$
Hydrosilylation 75–80 Lab-scale Low risk $$$
Siloxane reduction 72–85 Multi-kg High solvent demand $$

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3,5-Bis(trifluoromethyl)phenyl]-dimethylsilicon can undergo oxidation reactions, typically using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of silicon-oxygen bonds, resulting in silanol or siloxane derivatives.

    Reduction: Reduction reactions are less common for this compound due to the stability of the silicon-carbon bonds. under specific conditions, such as the use of lithium aluminum hydride, reduction of any functional groups attached to the phenyl ring can occur.

    Substitution: The trifluoromethyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide, leading to the formation of substituted phenyl derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Reduced phenyl derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Overview

[3,5-Bis(trifluoromethyl)phenyl]-dimethylsilicon is a silicon-based organofluorine compound notable for its unique electronic properties and high thermal stability. This compound has garnered attention in various fields, including chemistry, biology, and materials science. Its applications range from serving as a precursor in the synthesis of other organosilicon compounds to potential uses in drug delivery systems and industrial materials.

Chemistry

  • Precursor for Organosilicon Synthesis : [3,5-Bis(trifluoromethyl)phenyl]-dimethylsilicon is utilized as a precursor in the synthesis of various organosilicon compounds. Its electronic properties are exploited to develop new materials with specific electronic or optical characteristics, making it valuable in advanced material science applications.

Biological Research

  • Biochemical Probes : In biological studies, this compound can act as a probe to investigate interactions between silicon-containing molecules and biological systems. Its stability and resistance to metabolic degradation enhance its utility in biochemical assays.
  • Antimicrobial Studies : Research has indicated that derivatives of this compound exhibit antimicrobial properties, particularly against drug-resistant bacteria such as MRSA. For instance, studies have synthesized pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl moiety that show potent growth inhibition against various bacterial strains .

Medical Applications

  • Drug Delivery Systems : Although not directly used as a drug, [3,5-Bis(trifluoromethyl)phenyl]-dimethylsilicon can be incorporated into silicon-based drug delivery systems. Its ability to form stable bonds with diverse functional groups allows for the creation of targeted drug delivery vehicles that can improve therapeutic efficacy.

Industrial Applications

  • High-Performance Materials : In the industrial sector, this compound is employed in manufacturing high-performance materials such as coatings and sealants that require exceptional thermal stability and resistance to harsh chemical environments . The incorporation of trifluoromethyl groups enhances the durability and performance of these materials.

Case Study 1: Antimicrobial Efficacy

A study published in Molecules demonstrated the synthesis of novel pyrazole derivatives featuring the 3,5-bis(trifluoromethyl)phenyl moiety. These compounds were tested against various bacterial strains and showed promising results with minimum biofilm eradication concentrations as low as 1 µg/mL .

Case Study 2: Synthesis of Polyamides

Research conducted on triphenylamine-based polyamides bearing 3,5-bis(trifluoromethyl) substituents highlighted their potential application in organic light-emitting diodes (OLEDs). The study emphasized the importance of these substituents in enhancing electronic properties necessary for efficient light emission .

Mechanism of Action

The mechanism of action of [3,5-Bis(trifluoromethyl)phenyl]-dimethylsilicon is primarily based on its electronic properties. The trifluoromethyl groups are strong electron-withdrawing groups, which can influence the reactivity of the phenyl ring and the silicon atom. This electron-withdrawing effect can stabilize reactive intermediates, making the compound useful in various catalytic processes. Additionally, the silicon atom can form strong bonds with oxygen and other electronegative elements, contributing to the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Silicon-Containing Analogs

(3,5-Difluorophenylethynyl)trimethylsilane (CAS 445491-09-8)
  • Molecular Formula : (CH₃)₃SiC≡CC₆H₃F₂
  • Molecular Weight : 210.30 g/mol
  • Key Differences : Replaces trifluoromethyl with difluoro substituents and incorporates an ethynyl group.
  • Applications : Used in cross-coupling reactions due to the ethynyl group’s reactivity. Lower molecular weight and reduced electron-withdrawing effects compared to the target compound result in distinct reactivity profiles .
3,5-di-t-butyldimethylsilyloxybenziltriphenylphosphoniumchloride (CAS 103929-86-8)
  • Molecular Formula : C₃₇H₅₀ClO₂PSi₂
  • Molecular Weight : 649.39 g/mol
  • Key Differences : Features bulky t-butyl groups and a phosphonium chloride moiety. The silyloxy group (Si-O) contrasts with the dimethylsilicon-phenyl linkage in the target compound.
  • Applications : Acts as a reagent in organic synthesis, leveraging its phosphonium group for Wittig reactions .

Trifluoromethylphenyl Derivatives with Heterocycles

Pyrazole Derivatives (Compounds 26–29 in )
  • Example: 4-[3-[3,5-Bis(trifluoromethyl)phenyl]-4-[(5-chloro-2,4-difluoro-anilino)methyl]pyrazol-1-yl]benzoic acid (Compound 26) Molecular Weight: ~560–592 g/mol Key Differences: Incorporates pyrazole and benzoic acid groups, increasing complexity and hydrogen-bonding capacity. Applications: Demonstrated potent growth inhibition in biological assays, highlighting their utility in drug discovery compared to the simpler silicon-based target compound .

Chiral Derivatives

(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol (CAS 225920-05-8)
  • Molecular Formula : C₁₀H₉F₆O
  • Molecular Weight : 268.17 g/mol
  • Key Differences : Contains a hydroxyl (-OH) group and chiral center, enabling enantioselective interactions.
  • Applications : Used in asymmetric catalysis and as a chiral building block in pharmaceuticals .
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine (CAS 127733-47-5)
  • Molecular Formula : C₁₀H₁₁F₆N
  • Molecular Weight : 283.20 g/mol
  • Key Differences : Features an amine (-NH₂) group, enhancing nucleophilicity.
  • Applications : Employed in ligand design and medicinal chemistry for its stereochemical versatility .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
[3,5-Bis(trifluoromethyl)phenyl]-dimethylsilicon 33558-36-0 C₁₀H₁₀F₆Si 272.09 Dimethylsilicon, -CF₃ Medicinal chemistry
(3,5-Difluorophenylethynyl)trimethylsilane 445491-09-8 C₁₁H₁₃F₂Si 210.30 Ethynyl, -F Organic synthesis
Pyrazole Derivative (Compound 26) - C₂₄H₁₇ClF₈N₂O₂ 576.07 Pyrazole, benzoic acid Growth inhibition
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 225920-05-8 C₁₀H₉F₆O 268.17 Hydroxyl, chiral center Asymmetric catalysis

Research Findings and Key Insights

  • Electronic Effects : The trifluoromethyl groups in the target compound enhance stability and electron-withdrawing properties, contrasting with difluoro analogs (e.g., ) that exhibit reduced electronegativity .
  • Steric and Solubility Profiles : Silicon-containing compounds like the target exhibit higher lipophilicity compared to oxygenated derivatives (e.g., ’s benzaldehyde), influencing their pharmacokinetic behavior .
  • Biological Activity : Pyrazole derivatives () show superior growth inhibition due to additional functional groups, whereas the target compound’s simplicity makes it a versatile intermediate .
  • Chiral Utility: Chiral analogs (–13) demonstrate the importance of stereochemistry in catalysis and drug design, a feature absent in the non-chiral target compound .

Biological Activity

[3,5-Bis(trifluoromethyl)phenyl]-dimethylsilicon is a silicon-containing compound that has garnered attention for its potential biological activities, particularly in antimicrobial and catalytic applications. The unique trifluoromethyl groups on the phenyl ring are known to enhance the pharmacological properties of compounds, making them more effective in various biological contexts.

Chemical Structure and Properties

  • Chemical Formula : C11H10F6Si
  • Molecular Weight : 292.26 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The presence of trifluoromethyl groups contributes to lipophilicity and metabolic stability, which are critical factors in drug design and development.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety. For instance, derivatives of this compound have shown significant activity against various strains of bacteria, including drug-resistant strains.

  • Minimum Inhibitory Concentration (MIC) :
    • Compounds with the trifluoromethyl group exhibited MIC values as low as 0.5 µg/mL against Staphylococcus aureus, including MRSA strains .
    • The efficacy was also noted in biofilm eradication studies, where certain derivatives achieved minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL .

Catalytic Activity

The compound has been utilized in organocatalysis, particularly in thiourea-mediated reactions. Its ability to stabilize transition states through hydrogen bonding enhances its effectiveness as a catalyst in organic transformations .

Study on Antimicrobial Activity

In a study published in Molecules, researchers synthesized a series of pyrazole derivatives incorporating the 3,5-bis(trifluoromethyl)phenyl group. The findings indicated that these compounds were potent growth inhibitors against several bacterial strains:

CompoundMIC (µg/mL)Activity
Compound 110.5Effective against MRSA
Compound 281.0Effective against E. faecalis
Compound 291.0Effective against S. aureus

The study concluded that the trifluoromethyl substitution significantly enhanced antimicrobial potency compared to non-substituted analogs .

Catalytic Applications

Another study focused on the use of [3,5-bis(trifluoromethyl)phenyl]-dimethylsilicon as a catalyst in organic reactions. It demonstrated superior performance in promoting reactions due to its ability to form stable complexes with substrates, thereby facilitating reaction pathways that would otherwise be less favorable .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing [3,5-Bis(trifluoromethyl)phenyl]-dimethylsilicon with high purity?

  • Methodological Answer : The synthesis typically involves coupling dimethylsilicon chloride with 3,5-bis(trifluoromethyl)phenyl Grignard or organozinc reagents under inert conditions. Key steps include:

  • Precursor Preparation : Use 3,5-bis(trifluoromethyl)phenylboronic acid (purity >97%, CAS 73852-19-4) for cross-coupling reactions .
  • Purification : Distillation under reduced pressure (e.g., bp 65–67°C at 12 mmHg for benzoyl chloride derivatives) or recrystallization (mp 54–56°C for benzyl alcohol analogs) to remove unreacted precursors .
  • Quality Control : Verify purity via HPLC (>95% HLC grade) or quantitative NMR (¹H, ¹⁹F) using CRM-certified standards .

Q. Which spectroscopic techniques are critical for characterizing [3,5-Bis(trifluoromethyl)phenyl]-dimethylsilicon?

  • Methodological Answer :

  • ¹H and ¹⁹F NMR : Resolve trifluoromethyl (-CF₃) environments (δ ~ -60 ppm in ¹⁹F NMR) and dimethylsilicon protons (δ 0.1–0.5 ppm) .
  • X-ray Crystallography : Resolve steric effects of the bulky 3,5-bis(trifluoromethyl)phenyl group, as seen in imidazol-2-amine derivatives .
  • Elemental Analysis : Confirm silicon content (theoretical ~12–15%) using combustion analysis .

Q. How should researchers handle and store [3,5-Bis(trifluoromethyl)phenyl]-dimethylsilicon to ensure stability?

  • Methodological Answer :

  • Storage : Argon-filled containers at -20°C to prevent hydrolysis or oxidation, as recommended for aldehydes and boronic acid derivatives .
  • Safety Protocols : Use PPE (gloves, goggles) and avoid contact with oxidizers (e.g., peroxides) due to incompatibility risks .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of [3,5-Bis(trifluoromethyl)phenyl]-dimethylsilicon in catalytic applications?

  • Methodological Answer :

  • DFT Calculations : Model steric and electronic effects of the -CF₃ groups on silicon-centered reactions (e.g., hydrosilylation). Compare with imidazol-2-amine derivatives (ΔG‡ ~25–30 kcal/mol) .
  • Solvent Effects : Simulate polarity using COSMO-RS for solvents like THF or toluene (dielectric constants 7.6–2.4) .

Q. How do researchers resolve contradictions in reported thermal stability data for silicon-containing aryl compounds?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures (e.g., 200–250°C for benzylamine analogs) under nitrogen vs. air .
  • Kinetic Studies : Use Arrhenius plots to differentiate degradation pathways (e.g., Si-C bond cleavage vs. aryl group decomposition) .

Q. What strategies mitigate steric hindrance in reactions involving [3,5-Bis(trifluoromethyl)phenyl]-dimethylsilicon?

  • Methodological Answer :

  • Ligand Design : Employ bulky phosphine oxides (e.g., bis(3,5-dimethylphenyl)phosphine oxide) to stabilize intermediates .
  • Solvent Optimization : Use low-polarity solvents (e.g., hexane) to reduce aggregation, as shown for imidazol-2-amine derivatives .

Key Considerations for Experimental Design

  • Contradiction Analysis : Cross-validate spectroscopic and chromatographic data to address purity discrepancies (e.g., HPLC vs. NMR integration) .
  • Safety Compliance : Follow protocols for toxic byproduct disposal (e.g., fluorinated waste) as per NIST and OSHA guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3,5-Bis(trifluoromethyl)phenyl]-dimethylsilicon
Reactant of Route 2
[3,5-Bis(trifluoromethyl)phenyl]-dimethylsilicon

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